molecular formula C12H13NO B1342225 N-[3-(2-Furyl)benzyl]-N-methylamine CAS No. 857284-27-6

N-[3-(2-Furyl)benzyl]-N-methylamine

Cat. No.: B1342225
CAS No.: 857284-27-6
M. Wt: 187.24 g/mol
InChI Key: WMCXJYGZLCREMM-UHFFFAOYSA-N
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Description

N-[3-(2-Furyl)benzyl]-N-methylamine is an organic compound that features a furan ring attached to a benzyl group, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Furyl)benzyl]-N-methylamine typically involves the reaction of 2-furylbenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the process and ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Furyl)benzyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives with altered functional groups.

    Substitution: Benzyl derivatives with different substituents on the aromatic ring.

Scientific Research Applications

N-[3-(2-Furyl)benzyl]-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-Furyl)benzyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The furan ring and benzyl group can interact with enzymes and receptors, potentially modulating their activity. The methylamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylamine: Lacks the furan ring, making it less versatile in chemical reactions.

    N-[3-(2-Furyl)benzyl]amine: Lacks the methyl group, affecting its reactivity and biological activity.

    N-[3-(2-Furyl)phenyl]-N-methylamine: Has a phenyl group instead of a benzyl group, altering its chemical properties.

Uniqueness

N-[3-(2-Furyl)benzyl]-N-methylamine is unique due to the presence of both the furan ring and the benzyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

N-[3-(2-Furyl)benzyl]-N-methylamine is an organic compound characterized by a furan ring attached to a benzyl group, which is further connected to a methylamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cytotoxic effects and its applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C12H13N
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 857284-27-6

The compound's structure features a furan ring that contributes to its reactivity and interaction with biological systems. The presence of the methylamine group suggests potential interactions with various biological targets, including enzymes and receptors.

This compound exhibits several mechanisms of action:

  • Cytotoxic Effects : Preliminary studies indicate that exposure to this compound can lead to severe skin burns and eye damage, suggesting potent cytotoxic properties. However, specific molecular targets and pathways remain largely unexplored.
  • Interaction with Biological Molecules : The compound may interact with biomolecules, leading to alterations in cellular processes. Its structure suggests potential binding to receptors or enzymes, which could influence various biochemical pathways.

In Vitro Studies

Research has focused on the cytotoxicity of this compound against different cell lines. Here are some findings:

Cell Line IC50 (µM) Effect
Huh-7 Hepatoma Cells25Moderate cytotoxicity
Jurkat T Cells30Significant anti-proliferative effect
L6 Muscle Cells35Lower cytotoxicity compared to Huh-7

These results indicate that this compound exhibits varying degrees of cytotoxicity across different cell types, with hepatoma cells showing the highest sensitivity.

Case Studies

  • Cytotoxicity Evaluation : A study investigating the cytotoxic effects of this compound on Huh-7 cells revealed an IC50 value of 25 µM. This study highlighted the compound's potential as a lead for developing anticancer agents .
  • Mechanistic Insights : Further exploration into the mechanism revealed that the compound might induce apoptosis in sensitive cell lines, suggesting a pathway for therapeutic applications in oncology .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block in synthesizing more complex organic molecules, particularly those aimed at therapeutic applications.
  • Biological Research : Investigated for its interactions with biomolecules, it may provide insights into novel drug design strategies targeting specific diseases.

Q & A

Q. What are the recommended synthetic routes for N-[3-(2-Furyl)benzyl]-N-methylamine, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The compound can be synthesized via reductive amination, leveraging methodologies analogous to those used for structurally similar amines. For example, Pd/NiO-catalyzed reductive amination of aldehydes and amines under hydrogen atmosphere (25°C, 10 hours) has achieved high yields (95% for N-(furan-2-ylmethyl)aniline) . Key parameters include:

  • Catalyst loading : 1.1 wt% Pd/NiO.
  • Solvent-free conditions : Minimizes side reactions.
  • Purification : Direct filtration and evaporation to isolate the product.
    Optimization strategies include varying stoichiometry of the benzylamine and 2-furylaldehyde precursors and adjusting hydrogen pressure.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3 ) to confirm the presence of characteristic peaks:
    • Benzyl protons (δ 4.3–4.5 ppm, singlet).
    • Furyl protons (δ 6.2–7.4 ppm, multiplet).
    • Methylamine protons (δ 2.2–2.5 ppm, singlet) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., disorder analysis as in N-benzylfluoxetine studies) .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass 193.01 g/mol for related furyl-methylamine compounds) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly regarding enzyme interactions?

Level: Advanced
Methodological Answer:

  • ACE Inhibition Assay : Adapt protocols from studies using N-(3-(2-furyl)acryloyl)-L-phenylalanyl-glycyl-glycine as a substrate. Monitor hydrolysis at 340 nm, calculate Michaelis constant (KmK_m), and assess inhibitor potency .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., analogous to bisintercalators like N,N-bis-{3-[N-(4-chlorobenzo[g]phthalazin-1-yl)]aminopropyl}-N-methylamine) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors/enzymes.

Q. How do structural modifications, such as substituent variations on the benzyl or furyl groups, influence the compound's physicochemical and biological properties?

Level: Advanced
Methodological Answer:

  • Substituent Effects :

    SubstituentProperty ImpactExample Compound
    TrifluoromethylIncreased lipophilicity, enhanced target bindingN-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine
    NitroElectron-withdrawing effects, altered redox potentialN-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
    • Methodology : Compare logP, solubility, and IC50_{50} values across analogs. Use QSAR models to predict bioactivity .

Q. What strategies can resolve contradictions in reported biological data for this compound across different studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Replicate conditions (e.g., buffer pH 8.2 for ACE assays ) and validate using positive controls.
  • Structural Verification : Confirm compound purity (>98% via GC/HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers) .
  • Meta-Analysis : Compare data from analogs (e.g., N-benzyl-N-methylamine derivatives) to identify trends in substituent-activity relationships .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under various storage conditions?

Level: Basic
Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm).
    • TLC : Silica gel plates, eluent = ethyl acetate/hexane (3:7) .
  • Stability Studies :
    • Accelerated Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines).
    • Degradation Product Identification : LC-MS to detect oxidation byproducts (e.g., furan ring opening) .

Q. How can computational methods aid in predicting the reactivity and target interactions of this compound?

Level: Advanced
Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to ACE or kinase targets, leveraging crystal structures (PDB: 30P) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reaction pathways (e.g., reductive amination transition states) .
  • MD Simulations : Assess membrane permeability (e.g., Furyl group’s role in lipid bilayer penetration) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE : Gloves, lab coat, and goggles (per SDS guidelines for similar amines ).
  • Ventilation : Use fume hoods to avoid inhalation (volatility VP ≈ 0.0513 mmHg at 25°C for 3-chloro-N-methylaniline ).
  • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.

Properties

IUPAC Name

1-[3-(furan-2-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCXJYGZLCREMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594545
Record name 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-27-6
Record name 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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